molecular formula C17H18ClNO B14438316 N-[2-(2-Chlorophenyl)propan-2-yl]-2-phenylacetamide CAS No. 79998-56-4

N-[2-(2-Chlorophenyl)propan-2-yl]-2-phenylacetamide

Cat. No.: B14438316
CAS No.: 79998-56-4
M. Wt: 287.8 g/mol
InChI Key: XVKNWSZYFORCQI-UHFFFAOYSA-N
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Description

N-[2-(2-Chlorophenyl)propan-2-yl]-2-phenylacetamide is an organic compound with a complex structure that includes both chlorophenyl and phenylacetamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-Chlorophenyl)propan-2-yl]-2-phenylacetamide typically involves the reaction of 2-chlorophenylpropan-2-amine with phenylacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification methods to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-Chlorophenyl)propan-2-yl]-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[2-(2-Chlorophenyl)propan-2-yl]-2-phenylacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(2-Chlorophenyl)propan-2-yl]-2-phenylacetamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2-Chlorophenyl)propan-2-yl]-2-phenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

79998-56-4

Molecular Formula

C17H18ClNO

Molecular Weight

287.8 g/mol

IUPAC Name

N-[2-(2-chlorophenyl)propan-2-yl]-2-phenylacetamide

InChI

InChI=1S/C17H18ClNO/c1-17(2,14-10-6-7-11-15(14)18)19-16(20)12-13-8-4-3-5-9-13/h3-11H,12H2,1-2H3,(H,19,20)

InChI Key

XVKNWSZYFORCQI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=CC=C1Cl)NC(=O)CC2=CC=CC=C2

Origin of Product

United States

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